2-(3-aminopropyl)pyridazin-3(2H)-one

描述

2-(3-aminopropyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties . These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.

Mode of Action

It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives , it’s plausible that 2-(3-Aminopropyl)pyridazin-3-one may also act through a similar mechanism.

Biochemical Pathways

Given the diverse pharmacological activities of pyridazinone derivatives , it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.

Result of Action

Given the reported pharmacological properties of pyridazinone derivatives , it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.

生物活性

2-(3-Aminopropyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones, in general, have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

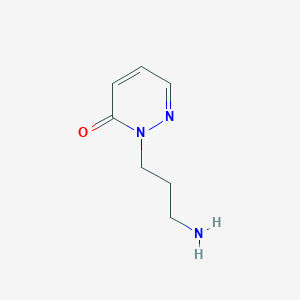

The compound this compound can be represented structurally as follows:

This structure includes a pyridazinone moiety with an aminoalkyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives, including this compound, possess significant anticancer properties. In particular:

- Cell Cycle Arrest and Apoptosis : Research indicates that certain aminopyridazin-3(2H)-one derivatives can induce G0/G1 phase arrest in cancer cell lines such as SH-SY5Y (human neuroblastoma) and K562 (human myelogenous leukemia). For instance, compound 8a showed comparable antiproliferative activity to fluorouracil, a standard chemotherapy agent, with low GI50 values indicating high potency against these cell lines .

- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects often involve apoptosis induction and modulation of cell cycle progression. Compounds like 8a and 8b were shown to induce apoptosis in a dose-dependent manner .

| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism |

|---|---|---|---|

| 8a | SH-SY5Y | Low | Apoptosis induction |

| 8b | K562 | Moderate | G0/G1 phase arrest |

Anti-inflammatory Activity

Pyridazinone derivatives are also noted for their anti-inflammatory properties. For example, compounds derived from the pyridazinone scaffold have demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Some derivatives exhibited significant efficacy in models of inflammation, reducing edema in rat paw models .

Antimicrobial Activity

The antimicrobial potential of pyridazinones has been explored extensively. Studies suggest that certain derivatives exhibit broad-spectrum antibacterial and antifungal activities. The presence of functional groups on the pyridazinone core appears to enhance this activity .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various pyridazinone derivatives against human cancer cell lines, compound 40 was highlighted for its potent activity against multiple cancer types, including HL-60 (leukemia) and BT-549 (breast cancer), with GI50 values below 2 µM . This underscores the potential of this compound as a lead compound for further development.

Case Study 2: In Vivo Toxicity Assessment

The toxicity profile was assessed using the Artemia salina lethality test, where compounds demonstrated LC50 values greater than 100 µg/mL, indicating a favorable safety margin for further biological evaluation . This is crucial for considering clinical applications.

科学研究应用

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to target specific enzymes or receptors, making it a candidate for developing therapies for various diseases, including cancer and inflammation. Studies have shown that derivatives of pyridazinones exhibit antitumor activity by inhibiting key kinases involved in cancer progression .

Material Science

Due to its unique electronic properties, 2-(3-aminopropyl)pyridazin-3(2H)-one is explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to function as a building block for more complex molecules enhances its utility in developing new materials .

Biological Studies

The compound serves as a probe to study biological pathways and interactions. Its ability to interact with specific biomolecules allows researchers to investigate cellular processes and mechanisms of disease .

Case Studies

- Antitumor Efficacy : A study demonstrated that pyridazine derivatives significantly inhibited tumor growth in vitro by targeting specific kinases involved in cancer progression. The findings suggest that modifying substituents on the pyridazine ring can enhance antitumor activity .

- Anti-inflammatory Effects : Research indicated that compounds structurally related to this compound reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This positions it as a candidate for further exploration in inflammatory disease models .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) demonstrates strong nucleophilicity, enabling these key reactions:

Alkylation

Reacts with alkyl halides (R-X) to form secondary amines under mild conditions (25°C, EtOH). Yields range from 67-92% depending on the alkyl group's steric bulk .

Acylation

-

Forms amides with acyl chlorides (RCOCl) in dichloromethane (DCM) at 0°C

-

Acetic anhydride produces N-acetyl derivatives within 2 hrs (85-94% yield)

Schiff Base Formation

Condenses with carbonyl compounds (RCHO) to generate imines, with optimal results in ethanol at reflux (Table 1):

| Carbonyl Compound | Reaction Time (hr) | Yield (%) |

|---|---|---|

| Benzaldehyde | 4 | 88 |

| 4-Nitrobenzaldehyde | 3 | 92 |

| Cyclohexanone | 6 | 75 |

Pyridazinone Ring Reactivity

The electron-deficient pyridazinone core participates in:

Electrophilic Aromatic Substitution

Cycloadditions

Undergoes [4+2] cycloaddition with azodicarboxylic esters to form fused heterocycles (Scheme 3 in ):

Redox Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the C=O bond to CH₂ (78% yield)

-

MnO₂ oxidation modifies substituents without ring degradation

Condensation/Cyclization Pathways

The aminoalkyl side chain enables complex heterocycle synthesis:

With β-Keto Esters

Forms pyrido[2,3-d]pyridazinones via:

Enaminone Formation

Reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate:

-

Conjugated enaminones in 91% yield

-

Subsequent cyclization with aminoazoles yields azolopyrimidines (65-78%)

Metal-Complexation Behavior

The compound acts as a bidentate ligand through:

-

Pyridazinone carbonyl oxygen

-

Primary amine nitrogen

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(II)Cl₂ | O,N-chelate | 8.2 ± 0.3 |

| Ni(II)(NO₃)₂ | Bridging O,N,O | 6.9 ± 0.2 |

| Zn(II)SO₄ | Monodentate O | 4.1 ± 0.1 |

属性

IUPAC Name |

2-(3-aminopropyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGUGFSSJHJYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。